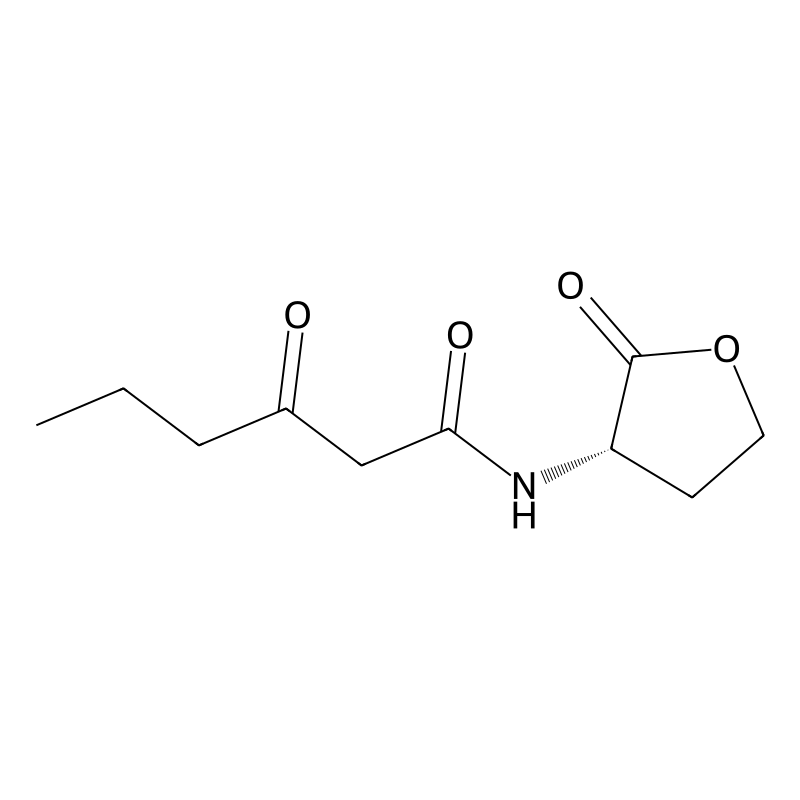

N-(3-Oxohexanoyl)-L-homoserine lactone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-(3-Oxohexanoyl)-L-homoserine lactone discovery and early research

Core Properties and Biological Roles

Chemical Identity of 3OC6-HSL

- IUPAC Name: 3-oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide [1]

- Synonyms: OHHL, 3-oxo-C6-AHL, Autoinducer 1 [1]

- Molecular Formula: C10H15NO4 [1]

- Average Mass: 213.23 Da [1]

- CAS Registry Number: 76924-95-3 [1]

Primary Biological Functions and Early Research Context 3OC6-HSL was first identified as the key autoinducer in the LuxR/LuxI quorum sensing system of the marine bacterium Vibrio fischeri [2] [3]. The table below summarizes its foundational roles in different bacterial species as revealed by early research.

| Producing Bacterium | Key Regulated Function | Research Context / Significance |

|---|---|---|

| Vibrio fischeri | Bioluminescence [2] | The prototype LuxR/LuxI system; 3OC6-HSL binds LuxR to activate luciferase operon [2]. |

| Erwinia carotovora (Pectobacterium carotovorum) | Virulence & Extracellular Enzymes [4] [5] | Early model for linking QS to plant pathogenicity; controls plant cell wall-degrading enzymes via RsmA/RsmB system [4] [5]. |

| Yersinia enterocolitica | Virulence (suspected) | First demonstration of AHL production in vivo during mouse infection; confirmed OHHL (3OC6-HSL) production in infected tissues [6]. |

| Arabidopsis thaliana (Plant response) | Enhanced Salt Tolerance [7] | Early research showing exogenous 3OC6-HSL upregulates plant salt-stress genes, revealing inter-kingdom signaling [7]. |

Key Experimental Methods and Protocols

Early research into 3OC6-HSL relied on specific biological assays and chemical techniques for detection and quantification.

Biosensor-Based Detection and Quantification

Biosensors are reporter strains engineered to produce a detectable signal (like luminescence) in the presence of specific AHLs.

1. Direct Quantification Using a Whole-Cell Bioreporter This protocol, developed for quantifying 3OC6-HSL in V. fischeri supernatant, accounts for matrix effects that can interfere with the signal [2].

- Principle: A bioluminescent E. coli strain, containing a LuxR-based genetic circuit, produces light proportional to 3OC6-HSL concentration [2].

- Workflow:

- Culture Supernatant: Prepare from the bacterial culture of interest.

- Standard Additions: Spike the supernatant sample with known concentrations of synthetic 3OC6-HSL.

- Bioluminescence Measurement: Add the biosensor to treated and untreated samples and measure peak luminescence.

- Calculation: The native 3OC6-HSL concentration is calculated from the slope of the biosensor's response to the standard additions [2].

- Key Advantages:

- Rapid and uses small sample volumes (~2 ml).

- Does not require concentration or extraction steps.

- The standard addition method corrects for interference from complex sample backgrounds [2].

2. Thin-Layer Chromatography (TLC) for Profiling AHLs TLC is used to separate and preliminarily identify different AHLs in a mixture.

- Principle: Crude AHL extracts from culture supernatants are separated on a reverse-phase TLC plate. The plate is then overlaid with an agar suspension of a biosensor strain to visualize the spots where AHLs are present [6] [3].

- Protocol Details:

- Extraction: AHLs are extracted from acidified culture supernatant using dichloromethane or ethyl acetate [6].

- Chromatography: The extract is concentrated, spotted on a TLC plate, and run with a mobile phase (e.g., 60% methanol in water) [6].

- Detection: The dried TLC plate is overlaid with soft agar seeded with a biosensor like E. coli [pSB403] or Agrobacterium tumefaciens NTL4(pZLR4). After incubation, AHLs are visible as spots (e.g., light-producing or pigmented) against the background [6] [3].

- Application: This method was crucial for identifying that pathogenic Y. enterocolitica serotype O8 strains produce OHHL (3OC6-HSL) as their dominant AHL, both in vitro and directly from infected mouse tissues [6].

The following diagram illustrates the logical workflow for the key detection methods:

Workflow for key 3OC6-HSL detection methods: TLC profiling and biosensor quantification.

Studying Plant-Response Protocols

Early research into inter-kingdom signaling used specific plant treatment protocols.

- Plant Growth and Treatment:

- Phenotypic and Molecular Analysis:

- Growth Parameters: Root length, shoot length, and fresh weight are measured [7].

- Physiological Markers: Chlorophyll, proline, and malondialdehyde (MDA) contents are assessed [7].

- Gene Expression: Salt-responsive genes (e.g., SOS1, RD22, P5CS1) are analyzed via molecular techniques to understand the induced signaling pathways [7].

Research Significance and Applications

Early research on 3OC6-HSL established fundamental principles with broad implications.

- Paradigm for Bacterial Communication: The 3OC6-HSL/LuxR system became the archetypal model for understanding how Gram-negative bacteria coordinate behavior as a collective [2] [3].

- Linking QS to Pathogenesis: Work in Erwinia and Yersinia solidified the concept that targeting QS could be a viable anti-virulence strategy [6] [4] [5].

- Inter-Kingdom Signaling: The discovery that 3OC6-HSL enhances plant salt tolerance opened a new field of research into how plants perceive and respond to bacterial signals [7].

References

- 1. CHEBI:29640 - N -( 3 - oxohexanoyl ) homoserine lactone [ebi.ac.uk]

- 2. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine ... [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of quorum-sensing-related molecules in Vibrio scophthalmi [bmcmicrobiol.biomedcentral.com]

- 4. [PDF] RsmA and the Quorum-Sensing Signal , N -[ 3 - Oxohexanoyl ]... [semanticscholar.org]

- 5. Pectobacterium carotovorum subsp. carotovorum strains show diversity... [research.wur.nl]

- 6. Detection of N -( 3 - Oxohexanoyl )- l - Homoserine in Mice... Lactone [pmc.ncbi.nlm.nih.gov]

- 7. N-3-oxo-hexanoyl-homoserine lactone, a bacterial quorum ... [pmc.ncbi.nlm.nih.gov]

N-(3-oxohexanoyl)-L-homoserine lactone ChEBI classification

Chemical and Physical Properties

The table below summarizes the key identifiers and physicochemical properties of N-(3-oxohexanoyl)-L-homoserine lactone.

| Property | Description |

|---|---|

| IUPAC Name | 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]hexanamide [1] |

| Other Synonyms | 3-oxo-C6-HSL, OHHL, N-(β-Ketocaproyl)-L-homoserine lactone, Vibrio fischeri Autoinducer-1 (AI-1) [1] [2] [3] |

| CAS Number | 143537-62-6 (L-isomer); 76924-95-3 (DL-isomer) [2] [4] |

| Molecular Formula | C10H15NO4 [1] [2] |

| Molecular Weight | 213.23 g/mol [1] [2] [5] |

| SMILES | CCCC(=O)CC(=O)N[C@H]1CCOC1=O [1] |

| InChI Key | YRYOXRMDHALAFL-QMMMGPOBSA-N [1] [2] |

| Purity | ≥97% to 99.93% (available from commercial suppliers) [2] [5] |

| Appearance | White to off-white solid [2] [5] [4] |

| Storage | -20°C; protect from light and moisture [2] [5] |

Biological Function and Role in Quorum Sensing

This molecule is a key autoinducer in the quorum sensing systems of various bacteria.

- Core Signaling Mechanism: In the model organism Vibrio fischeri, 3-oxo-C6-HSL is synthesized by the LuxI synthase enzyme [6]. The signal diffuses across the cell membrane and accumulates in the environment as cell density increases. Once a critical threshold concentration is reached, it binds to its cognate transcriptional regulator, LuxR [7] [6]. The LuxR-AHL complex then activates transcription of target genes, including those in the luxICDABE operon, leading to the production of light and more signal molecule in a positive feedback loop [6].

- Specificity and Cross-Talk: While V. fischeri and the plant pathogen Erwinia carotovora rely on 3-oxo-C6-HSL as a primary signal [6], other bacteria employ it differently. In Pseudomonas aeruginosa, which has a complex hierarchical quorum sensing network, the production of its own signals is regulated in a specific sequence, and 3-oxo-C6-HSL is not its native autoinducer [7] [6].

- Agonist Activity: In the bacterium Erwinia carotovora, 3-oxo-C6-HSL acts as a specific agonist for the LuxR-type transcription factor CarR, with a dissociation constant (Kd) of 1.8 μM [5]. Binding induces CarR multimerization and promotes its binding to target DNA, thereby upregulating the transcription of genes for carbapenem antibiotic biosynthesis [5].

The following diagram illustrates the core quorum sensing circuit in Vibrio fischeri:

Core quorum sensing pathway with 3-oxo-C6-HSL in Vibrio fischeri.

Key Experimental Data and Protocols

Research on 3-oxo-C6-HSL involves specific biochemical and genetic methodologies to elucidate its function.

- In Vitro Agonist Assay: The activity of 3-oxo-C6-HSL can be confirmed through assays measuring its binding to receptor proteins like CarR. In one cited study, researchers used limited protease digestion assays, treating CarR protein with trypsin in the presence and absence of 25 μM 3-oxo-C6-HSL for 5 hours [5]. The result showed that the ligand significantly enhanced the protein's resistance to proteolysis, indicating stable binding and a conformational change [5]. Furthermore, using techniques like electrophoretic mobility shift assays (EMSAs), it was demonstrated that 73.3 μM 3-oxo-C6-HSL induced CarR to form a high molecular weight complex with its target DNA [5].

- Enzymatic Synthesis: AHLs are synthesized by synthase enzymes (e.g., LuxI-type) using S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) as substrates [7] [8]. The crystal structure of the EsaI AHL synthase revealed a catalytic core similar to N-acetyltransferases and provided insight into the mechanism of N-acylation of SAM by 3-oxo-hexanoyl-ACP [8].

- Heterologous Production: For studying non-standard AHLs or for large-scale production, artificial biosynthetic pathways can be engineered into a heterologous host like E. coli. One protocol involves:

- Strain Engineering: Co-expressing a codon-optimized LuxI-type synthase (e.g., RpaI) and a suitable CoA-ligase gene in E. coli [9].

- Precursor Feeding: Providing the engineered strain with the required aromatic acid precursor (e.g., p-coumaric acid) in the culture medium for bioconversion into the desired AHL analog [9].

- De Novo Synthesis: For higher yields, a more advanced method involves engineering a tyrosine-overproducing E. coli strain to contain the entire biosynthetic pathway, enabling production of signals like p-coumaroyl-HSL directly from glucose, yielding up to 142.5 mg/L [9].

Research Applications and Implications

Understanding 3-oxo-C6-HSL and related molecules has significant applied research implications.

- Targeting Virulence: As quorum sensing controls virulence and biofilm formation in many pathogens, disrupting this signaling (quorum quenching) is a promising therapeutic strategy to combat infections without exerting the strong selective pressure of traditional antibiotics [7] [9].

- Tool for Synthetic Biology: Engineered AHL systems are used in synthetic biology to construct genetic circuits that enable population-level control of gene expression in microbial consortia [9].

- Inter-Kingdom Signaling: The discovery of phenylacetyl-HSL analogs, like p-coumaroyl-HSL derived from plant lignin monomers, suggests these signaling molecules may mediate ecological interactions between bacteria and their plant hosts [7] [9].

References

- 1. -( N - 3 )- oxohexanoyl - L ( homoserine :63789) lactone CHEBI [ebi.ac.uk]

- 2. This compound - CAS - Chemodex [chemodex.com]

- 3. N-( 3 - Oxohexanoyl ) homoserine | C10H15NO4 lactone [chemspider.com]

- 4. N-(ketocaproyl)-d, l- homoserine cas#: 76924-95- lactone 3 [chemicalbook.com]

- 5. This compound (OHHL) [medchemexpress.com]

- 6. Autoinducer - Wikipedia [en.wikipedia.org]

- 7. Structural Basis of Acyl-homoserine Lactone-Dependent ... [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis and Specificity of Acyl-Homoserine ... [sciencedirect.com]

- 9. Production of phenylacetyl-homoserine lactone analogs by ... [microbialcellfactories.biomedcentral.com]

Comprehensive Technical Guide: Quorum Sensing Mechanisms in Vibrio fischeri

Introduction to Vibrio fischeri and Its Symbiotic Relationship

Vibrio fischeri is a gram-negative marine bacterium that has emerged as a model organism for studying bacterial quorum sensing (QS) due to its well-characterized luminescence regulation and its symbiotic relationship with the Hawaiian bobtail squid, Euprymna scolopes. This symbiosis is initiated when newly hatched squid recruit V. fischeri from the seawater, after which the bacteria colonize specialized crypt spaces within the squid's light organ [1] [2]. The bacteria provide their host with bioluminescence used for counter-illumination camouflage against predatory fish, while the squid offers a protected nutrient-rich environment [1] [3]. This mutualistic relationship depends critically on the bacterial ability to precisely regulate bioluminescence in response to population density through sophisticated QS mechanisms [1]. The genomic analysis of V. fischeri strains from different host species reveals significant divergence in luminescence activation and regulatory targets, suggesting evolutionary adaptation to specific symbiotic environments [4].

The transition from free-living to symbiotic lifestyle requires V. fischeri to coordinate the expression of numerous genes, with QS serving as the master regulatory switch that controls not only bioluminescence but also colonization factors, metabolic adaptations, and biofilm formation [2] [4]. The study of V. fischeri QS has provided fundamental insights into how bacteria coordinate collective behaviors in natural environments, moving beyond simplified liquid culture models to understand microbial communication in structurally complex habitats [1]. Recent research has expanded from the classic strain ES114 to include other isolates such as KB2B1, which exhibits superior competitive colonization capabilities, revealing strain-specific differences in QS regulation [2].

Molecular Mechanisms of Quorum Sensing in V. fischeri

Core Quorum Sensing Systems

Vibrio fischeri employs three interconnected QS systems that integrate multiple autoinducer signals to regulate bioluminescence and other symbiotic behaviors:

LuxI/LuxR System: This is the primary regulatory circuit for bioluminescence control. LuxI synthesizes N-3-oxohexanoyl-homoserine lactone (3-oxo-C6-HSL) from S-adenosylmethionine and hexanoyl-acyl carrier protein [1] [5]. As cell density increases, 3-oxo-C6-HSL accumulates and binds to its cognate receptor LuxR, forming a complex that activates transcription of the lux operon (luxICDABEG) by binding to a 20-bp lux box upstream of the promoter [1] [6]. The lux operon encodes the enzymes necessary for light production, including luciferase (LuxAB) and fatty acid reductase (LuxCDE), as well as the LuxI autoinducer synthase itself, creating a positive feedback loop that ensures rapid signal amplification [1].

AinS/AinR System: This secondary system produces N-octanoyl homoserine lactone (C8-HSL) through the activity of the AinS synthase [6] [4]. At lower cell densities, C8-HSL binds to its membrane-bound receptor AinR, initiating a phosphorelay cascade through LuxU and LuxO that ultimately relieves repression of LitR, a transcriptional activator of luxR [2] [4]. This system also regulates additional colonization factors including motility and acetate utilization [4]. The AinS/R system exhibits strain-dependent effects, with ainS mutants showing suppressed luminescence in squid-derived strains but accelerated luminescence induction in fish-derived strains [4].

Integrated Regulatory Circuitry

The three QS systems in V. fischeri do not operate in isolation but form a sophisticated integrated network with complex cross-regulatory interactions:

Hierarchical Activation: The AinS/R system activates luminescence at lower cell densities that precede LuxI/R activation, creating a sequential induction mechanism [6]. The AinS system both relieves repression and provides initial induction of the lux system, enabling precise temporal control of bioluminescence [6].

Competitive Inhibition: C8-HSL from the AinS system can also bind directly to LuxR, but the C8-HSL-LuxR complex is a less effective activator than the 3-oxo-C6-HSL-LuxR complex [4]. This creates a competitive inhibition model where C8-HSL can either activate or suppress luminescence depending on the presence of 3-oxo-C6-HSL [4]. In the presence of 3-oxo-C6-HSL, addition of C8-HSL suppresses bioluminescence, while in the absence of 3-oxo-C6-HSL, C8-HSL induces luminescence [4].

Regulatory Cascade: At the core of the integrated circuit lies LitR, which activates luxR transcription and serves as a central regulatory hub connecting the three QS systems [2]. LitR itself is controlled by QS through LuxO; at low autoinducer concentrations, LuxO is phosphorylated and activates the small RNA Qrr1, which inhibits LitR production [2]. As autoinducer concentrations increase, the sensors switch from kinase to phosphatase activity, dephosphorylating LuxO and permitting LitR production [2].

The following diagram illustrates the complex integrated QS circuitry in V. fischeri:

Integrated quorum sensing circuitry in Vibrio fischeri showing three autoinducer systems converging on lux gene regulation.

Quantitative Data and Experimental Findings

Signaling Molecules and Their Properties

V. fischeri utilizes multiple signaling molecules with distinct properties and functions:

Table 1: Quorum Sensing Signaling Molecules in Vibrio fischeri

| Signaling Molecule | Synthase | Receptor | Primary Function | Effective Concentration |

|---|---|---|---|---|

| 3-oxo-C6-HSL | LuxI | LuxR | Primary luminescence activation | nM range [4] |

| C8-HSL | AinS | AinR (also binds LuxR) | Modulates luminescence, regulates colonization factors | Strain-dependent [6] |

| AI-2 (furanosyl borate diester) | LuxS | LuxP/Q | Interspecies communication, minor role in luminescence | Relatively low contribution [6] |

The competitive relationship between C8-HSL and 3-oxo-C6-HSL creates a sophisticated modulation system for bioluminescence regulation. Single-cell analysis has revealed that the response to these HSL combinations follows a competitive inhibition model, where different signal combinations that produce the same average population response can generate distinct single-cell variability patterns [4]. This phenotypic heterogeneity may provide bet-hedging strategies in fluctuating environments.

Mutant Phenotypes and Symbiotic Defects

Genetic analysis of QS mutants has revealed essential roles for these systems in establishing and maintaining symbiosis:

Table 2: Phenotypic Characteristics of Vibrio fischeri Quorum Sensing Mutants

| Mutant Strain | Bioluminescence In Vitro | Bioluminescence In Vivo | Colonization Efficiency | Key References |

|---|---|---|---|---|

| Δlux (deletion of luxCDABEG) | Non-luminescent | Non-luminescent | Attenuated by 48 h, eliminated by 15 days [1] | [1] |

| luxI⁻ (defective in 3-oxo-C6-HSL production) | Non-luminescent | Non-luminescent | Attenuated, restored by exogenous 3-oxo-C6-HSL [1] | [1] [6] |

| ainS⁻ (defective in C8-HSL production) | No detectable light in culture | Host-dependent phenotypes | Defective in squid symbiosis [6] [4] | [6] [4] |

| luxS⁻ (defective in AI-2 production) | ~70% of wild-type levels | Normal in squid host | No defect alone; synergistic defect with ainS mutation [6] | [6] |

| luxO⁻ | Constitutively luminescent | Not reported | Suppresses luminescence and colonization defects of ainS luxS mutants [6] | [6] |

Recent research has demonstrated interpopulation signaling within the squid light organ, where luxI mutants can be rescued by coexisting with Δlux mutants, indicating that QS signals can diffuse between different crypt spaces and coordinate population behaviors across physically separated bacterial subpopulations [1]. This highlights the ecological relevance of QS in structurally complex natural environments rather than well-mixed liquid cultures.

Experimental Methods and Protocols

Biofilm Quantification Methods

The study of V. fischeri QS often requires assessment of biofilm formation as it represents a key colonization phenotype. A comparative analysis of five biofilm quantification methodologies identified the most effective approaches for Vibrionaceae species [7]:

XTT Reduction Assay: This colorimetric method measures cellular metabolic activity and provides excellent reproducibility for V. fischeri biofilms [7]. The protocol involves:

- Grow V. fischeri overnight in LBS medium (10 g tryptone, 5 g yeast extract, 20 g NaCl, 50 mM Tris pH 7.5, 3.75 mL 80% glycerol per liter) at 28°C with shaking at 250 rpm [7].

- Adjust culture to 1×10⁸ CFU/mL and aliquot 200 µL into individual wells of a 96-well microtiter plate [7].

- Incubate for 24 hours without shaking to allow biofilm formation [7].

- Remove planktonic cells by brisk shaking and wash three times with sterile media [7].

- Prepare XTT/menadione solution: 0.5 g XTT in 1L PBS or Ringer's lactate with 1 µM menadione [7].

- Add XTT solution to each well and incubate covered in aluminum foil for 2 hours at 28°C [7].

- Measure absorbance at 490 nm, with increased values indicating greater metabolic activity [7].

Wrinkled Colony Morphology Assessment: This semi-quantitative method provides efficient estimation of biofilm formation [7]:

The XTT assay and wrinkled colony measurement were identified as the most reproducible and accurate methods, outperforming crystal violet staining, dry mass measurement, and direct colony counting in efficiency and reliability for V. fischeri [7].

Luminescence Reporter Assays

Quantifying lux operon expression is essential for studying QS in V. fischeri. The following protocol utilizes a Plux::cfp transcriptional fusion to monitor promoter activity:

- Reporter Construction: Clone 210 bp of the lux promoter region upstream of cfp in a stable V. fischeri vector [1].

- Strain Validation: Grow the reporter strain in media containing different 3-oxo-C6-HSL concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM) with appropriate solvent controls [1].

- Dose-Response Analysis: Measure both bioluminescence (counts per second) and CFP fluorescence (excitation 434 nm, emission 474 nm) to confirm correlation between reporter output and lux activation [1].

- In Vivo Application: Introduce reporter strains into squid hatchlings and monitor fluorescence within crypt spaces using microscopy to assess QS activation in the symbiotic context [1].

This approach enables single-cell resolution of QS activation when combined with microfluidic cultivation and time-lapse microscopy [4]. Recent advances have revealed extensive cell-to-cell heterogeneity in lux operon expression, with implications for population-level coordination and symbiotic efficiency [4].

The experimental workflow for single-cell analysis of QS is visualized below:

Experimental workflow for single-cell analysis of quorum sensing using microfluidics and reporter strains.

Applications and Therapeutic Implications

The sophisticated QS mechanisms of V. fischeri have inspired numerous applications in biotechnology and medicine, particularly in the development of anti-virulence strategies that target QS in pathogenic bacteria without exerting direct selective pressure for resistance [5]. The LuxR-type receptors represent attractive targets for QS inhibition through several mechanisms:

Signal Analog Development: Synthetic AHL analogs can competitively inhibit native autoinducer binding while failing to properly activate receptor proteins [5]. Structure-activity relationship studies have identified specific chemical modifications that convert agonists into potent antagonists [5].

Signal Degradation Enzymes: Quorum quenching (QQ) approaches utilize lactonases and acylases to degrade AHL signals before they reach threshold concentrations [5]. Engineering these enzymes for enhanced stability and secretion has shown promise in agricultural and clinical settings [5].

Natural Product Screening: Plant and fungal extracts have yielded numerous QS inhibitors, including halogenated furanones from the red alga Delisea pulchra that accelerate LuxR-type receptor turnover [5].

Beyond anti-infective applications, V. fischeri QS components have been repurposed for synthetic biology applications, including:

Programmed Population Control: Engineered circuits incorporating LuxI/LuxR components can trigger population collapse after reaching a critical density, enabling biocontainment of genetically modified organisms [5].

Biomaterial Production: QS-regulated expression systems allow coordinated production of structural proteins in biofilm-based biomaterial manufacturing [5].

Environmental Sensing: Multi-channel QS systems inspired by V. fischeri's integrated circuitry enable complex signal processing for environmental monitoring and bioremediation [5].

The mathematical modeling of V. fischeri QS has progressed from initial ordinary differential equation models describing the bistable switch in the lux system to sophisticated multi-scale frameworks incorporating stochastic dynamics, spatial heterogeneity, and evolutionary optimization [3]. These models have revealed fundamental design principles of bacterial communication systems, including the role of positive feedback in generating switch-like responses, the functional significance of crosstalk between signaling channels, and the impact of molecular noise on information transmission in cellular decision-making [3] [4].

Conclusion and Future Perspectives

Vibrio fischeri has provided a foundational model system for understanding bacterial communication, with implications spanning microbial ecology, infection biology, and synthetic biology. The integrated multi-channel QS system of V. fischeri exemplifies how bacteria combine multiple autoinducer signals to generate sophisticated behavioral responses adapted to specific ecological contexts, such as the symbiotic relationship with E. scolopes [1] [6] [4]. Future research directions will likely focus on:

- Understanding strain-specific differences in QS regulation and their adaptation to distinct host environments [2] [4].

- Elucidating the complete regulon controlled by QS systems beyond bioluminescence [2].

- Developing high-resolution spatial mapping of QS activation in complex environments including host tissues [1].

- Engineering next-generation synthetic circuits inspired by the robust yet tunable design principles of V. fischeri QS [5] [3].

References

- 1. facilitates interpopulation Quorum by sensing ... signaling Vibrio [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Quorum and Cyclic di-GMP Exert Control Over... Sensing [frontiersin.org]

- 3. Mathematical perspectives on bacterial quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noise and crosstalk in two quorum - sensing inputs of Vibrio fischeri [bmcsystbiol.biomedcentral.com]

- 5. Microbial quorum sensing: Mechanisms, applications, and ... [sciencedirect.com]

- 6. Vibrio fischeri LuxS and AinS: Comparative Study of Two ... [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of quantitative methodologies for ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to LuxI and LuxR Homologs in Bacterial Communication

Introduction to Bacterial Quorum Sensing and LuxI/LuxR Systems

Bacterial quorum sensing (QS) represents a sophisticated cell-cell communication mechanism that enables microbial populations to coordinate gene expression in response to cell density through the production, detection, and response to diffusible signal molecules called autoinducers. The LuxI/LuxR-type QS system, first identified in the marine bacterium Vibrio fischeri, represents the paradigm for acyl-homoserine lactone (AHL)-mediated communication in Gram-negative bacteria. This system enables bacteria to collectively regulate diverse physiological processes including bioluminescence, virulence factor production, biofilm formation, conjugal plasmid transfer, and bioremediation capabilities [1] [2] [3].

The fundamental mechanism involves two core components: LuxI-type proteins function as AHL synthases that catalyze the formation of acyl-homoserine lactone signaling molecules using S-adenosylmethionine (SAM) and acylated acyl carrier proteins as substrates. LuxR-type proteins serve as cytoplasmic receptor-transcription factors that detect specific AHLs and activate transcription of target genes. When AHL concentrations reach a critical threshold (corresponding to a high population density), they bind to LuxR proteins, causing conformational changes that enable the LuxR-AHL complexes to dimerize and recognize specific DNA sequences (lux boxes) in promoter regions, thereby modulating gene expression [1] [4].

Core Components and Mechanism of LuxI/LuxR Systems

Molecular Architecture and Functional Domains

The LuxI/LuxR system constitutes a tightly regulated genetic circuit with highly conserved molecular components:

LuxI-type AHL synthases: These enzymes typically consist of approximately 190-220 amino acids and contain two conserved domains: an autoinducer synthase domain (IPR001690) and an acyl-CoA N-acyltransferase domain (IPR016181). LuxI homologs use SAM and acyl-ACP substrates to produce AHLs with varying acyl chain lengths (C4-C18) that may contain hydroxy or oxo group modifications at the C3 position. The N-terminal region of LuxI proteins demonstrates higher conservation than the C-terminal region, suggesting the critical importance of the N-terminus in AHL synthesis [5] [6].

LuxR-type transcriptional regulators: These proteins typically range from 200-300 amino acids and feature two functional domains: an N-terminal autoinducer binding domain (ABD) that specifically recognizes and binds cognate AHL molecules, and a C-terminal helix-turn-helix (HTH) DNA-binding domain that interacts with target promoter sequences. The ABD belongs to the ATP-grasp superfamily, while the C-terminal domain contains a winged helix-turn-helix motif that mediates DNA binding. In the absence of AHLs, the N-terminal domain inhibits the C-terminal DNA-binding domain; AHL binding relieves this inhibition, enabling LuxR to activate transcription [1] [6].

Basic Regulatory Mechanism and Circuitry

The core LuxI/LuxR regulatory circuit functions as a density-dependent genetic switch that creates a positive feedback loop:

- At low cell density, AHLs diffuse away from cells, maintaining sub-threshold intracellular concentrations.

- As population density increases, AHLs accumulate both intracellularly and extracellularly.

- When a critical threshold concentration is reached (typically nanomolar range), AHLs bind to LuxR proteins.

- The LuxR-AHL complex activates transcription from the luxI promoter, creating a positive feedback loop that further increases AHL production.

- Simultaneously, the LuxR-AHL complex regulates expression of downstream target genes [1] [4].

The following diagram illustrates this fundamental mechanism:

The core regulatory mechanism of LuxI/LuxR quorum sensing systems. At high cell density, AHL accumulation triggers a positive feedback loop that activates target gene expression.

Diversity of Biological Functions Regulated by LuxI/LuxR Systems

LuxI/LuxR-type systems govern diverse biological functions across bacterial species, enabling population-level coordination of behaviors that would be ineffective if performed by individual cells. The table below summarizes key functions regulated by these systems in various bacterial species:

| Bacterial Species | Biological Function Regulated | AHL Signals Identified | Regulatory Effect | Citation |

|---|---|---|---|---|

| Croceicoccus naphthovorans PQ-2 | PAH degradation (fluorene, phenanthrene, anthracene, fluoranthene, pyrene) | C6-HSL, C8-HSL (oxo-/hydroxy- modified) | Positive regulation via increased gene expression and cell surface hydrophobicity | [1] |

| Novosphingobium sp. ERW19 | Microcystin degradation (mlr pathway) | Multiple AHLs detected | Positive regulation of mlrA, mlrB, and mlrC degradation genes | [3] |

| Mesorhizobium tianshanense | Root hair adherence, nodule formation | Multiple AHL-like molecules | Critical for symbiotic relationship with host plant Glycyrrhiza uralensis | [2] |

| Pseudoalteromonas sp. R3 | Antibiotic resistance (streptomycin) | 3-OH-C6-HSL, C8-HSL | Positive regulation of resistance mechanisms | [5] |

| Novosphingobium pentaromativorans US6-1 | Phenanthrene degradation | Not specified | Negative regulation (contrasts with other systems) | [1] |

The ecological significance of LuxI/LuxR systems extends beyond single-species behaviors to include interspecies and interkingdom communication. LuxR-type "solo" regulators (not paired with a cognate LuxI) have evolved to detect AHLs produced by other bacterial species or even eukaryotic signaling molecules, expanding the communicative capacity of bacteria. These solos might have evolved through gene duplication and horizontal gene transfer events, enabling bacteria to integrate multiple signaling inputs and fine-tune responses to complex environmental conditions [7].

Experimental Protocols for Studying LuxI/LuxR Systems

Genetic Identification and Manipulation

Identification of luxI/luxR homologs begins with genomic analysis using conserved domain searches (Autoinducer_synth, LuxR). Experimental validation requires specific methodologies:

Construction of luxI and luxR mutants: Employ markerless gene deletion systems (e.g., rpsL-based system for Sphingomonads) to create in-frame deletions. For complementation, clone target genes into broad-host-range vectors (e.g., pBBR1-MCS series) under native or constitutive promoters [1] [2].

Transcriptional fusion analysis: Generate chromosomal luxI-lacZ and luxR-lacZ transcriptional fusions by cloning promoter regions into integration vectors (e.g., pVIK112) and integrating via homologous recombination. Measure β-galactosidase activity to quantify promoter activity under different conditions [2].

Cross-feeding bioassays for AHL detection: Spot test bacterial cultures on LB agar and overlay with soft agar containing AHL biosensor strains (e.g., Agrobacterium tumefaciens A136 or KYC55). After incubation, blue coloration indicates AHL production due to X-Gal hydrolysis by biosensor β-galactosidase [1] [2].

AHL Extraction and Chemical Characterization

Thin-layer chromatography (TLC) enables separation and preliminary identification of AHL molecules:

- Extract AHLs from cell-free culture supernatants using equal volumes of acidified ethyl acetate.

- Concentrate extracts by evaporation and resuspend in small volumes of HPLC-grade ethyl acetate.

- Spot samples on C18 reversed-phase TLC plates alongside AHL standards.

- Develop chromatograms with methanol:water (60:40, v/v) mobile phase.

- Overlay developed plates with soft agar containing AHL biosensor strain and X-Gal.

- Incubate overnight at 28°C and identify AHLs as blue spots against a white background [1] [5].

For precise structural identification, liquid chromatography-mass spectrometry (LC-MS) provides superior resolution and accuracy. Use C18 columns with acetonitrile:water gradients and compare retention times and mass spectra with authentic AHL standards [3].

Functional Characterization of LuxI/LuxR Systems

Phenotypic assays determine the functional consequences of LuxI/LuxR disruption:

Degradation assays: Grow wild-type and mutant strains in minimal medium with target compounds (PAHs, microcystins) as sole carbon source. Monitor compound removal via GC-MS or HPLC and measure bacterial growth through colony-forming units (CFUs) or optical density [1] [3].

Cell surface hydrophobicity: Apply microbial adhesion to hydrocarbons (MATH) assay. Mix bacterial suspensions with hydrocarbons (xylene, octane), vortex, allow phase separation, and measure aqueous phase absorbance. Calculate hydrophobicity as percentage reduction in absorbance [1].

Symbiosis and virulence assays: For plant symbionts, inoculate sterile seedlings with wild-type and mutant strains. Quantify root hair adherence, nodule formation, and nitrogen fixation capabilities over 4-8 weeks [2].

Hierarchical and Complex LuxI/LuxR Regulatory Networks

Some bacteria employ multiple LuxI/LuxR systems organized in hierarchical networks that enable sophisticated signal integration and processing. Novosphingobium sp. ERW19 contains two hierarchical LuxR-LuxI systems (designated LuxI1/LuxR1 and LuxI2/LuxR2) that coordinately regulate microcystin degradation:

Hierarchical organization of multiple LuxI/LuxR systems in Novosphingobium sp. ERW19. The primary system activates the secondary system, which then regulates the microcystin degradation pathway.

These hierarchical arrangements enable bacteria to process complex environmental information and generate sophisticated behavioral responses. The regulatory interconnection between systems creates signaling networks that can amplify signals, integrate multiple inputs, and generate temporal sequences of gene expression [3].

Applications in Synthetic Biology and Biotechnology

Engineering Autoinducible Expression Systems

The pLAI expression system exemplifies how LuxI/LuxR components can be repurposed for biotechnology. This system places recombinant gene expression under control of the V. fischeri lux regulon:

Vector design: The system includes the luxI promoter (PluxI), luxR transcriptional activator, LUX-BOX binding site, and luxI gene. Codon-optimized luxI and luxR sequences improve expression in heterologous hosts like E. coli [8].

Autoinduction mechanism: During growth, basal expression of LuxI produces AHLs that accumulate with increasing cell density. Once threshold concentrations are reached, LuxR-AHL complexes activate PluxI, driving expression of the target gene without external inducers [8].

Advantages over conventional systems: Eliminates need for expensive inducers (IPTG), enables homogeneous induction throughout culture, and automatically couples induction to high cell density [8].

Mathematical Modeling of LuxI/LuxR Networks

Quantitative models of LuxI/LuxR systems enable predictive engineering and optimization:

Key model components: Include modules for IPTG-induced transcription of luxI/luxR, LuxI-dependent AHL synthesis, intracellular AHL accumulation, AHL diffusion, LuxR-AHL complex formation, and target gene activation [9].

Dynamic behaviors: Models reveal that proper parameter tuning can produce oscillatory population dynamics emerging from negative feedback structures. Bifurcation analysis identifies parameter ranges for stable performance [9].

Applications in population control: Engineered systems can regulate bacterial population density by linking LuxI/LuxR signaling to lethal gene expression, with potential applications in biocontainment and bioprocess optimization [9].

Therapeutic Targeting of LuxI/LuxR Systems

Quorum quenching approaches that disrupt LuxI/LuxR signaling offer promising anti-virulence strategies:

Enzymatic inactivation: Lactonases and acylases that degrade AHL molecules can attenuate virulence in animal models without imposing direct selective pressure for resistance [7].

Small molecule inhibitors: Competitive antagonists that bind LuxR receptors without activating them can block QS-controlled behaviors. Structural studies of LuxR-ligand interactions facilitate rational inhibitor design [7].

Signal analog development: Non-native AHL analogs can be designed to activate LuxR receptors prematurely or incompletely, disrupting temporal coordination of virulence factor production [7].

The conservation of LuxI/LuxR domains across Gram-negative bacteria, combined with growing structural understanding of these systems, provides a foundation for developing broad-spectrum quorum quenching approaches with therapeutic potential [6].

Conclusion and Future Directions

LuxI/LuxR-type quorum sensing systems represent a sophisticated mechanism of bacterial communication that coordinates population-level behaviors across diverse species and environments. Their modular architecture, consisting of highly conserved domains arranged in specific genetic circuits, enables bacteria to sense population density and collectively regulate functions ranging from biodegradation to virulence.

References

- 1. The LuxI/LuxR-Type Quorum Sensing System Regulates ... [pmc.ncbi.nlm.nih.gov]

- 2. A LuxR/LuxI-Type Quorum-Sensing System in a Plant ... [pmc.ncbi.nlm.nih.gov]

- 3. Two hierarchical LuxR-LuxI type quorum sensing systems ... [sciencedirect.com]

- 4. A synthetic multicellular system for programmed pattern... - Wiki FKKT [wiki.fkkt.uni-lj.si]

- 5. Identification and characterization of a LuxI/R-type quorum ... [sciencedirect.com]

- 6. In silico analyses of conservational, functional and phylogenetic... [nature.com]

- 7. Evolution of LuxR solos in bacterial : receptors and... communication [link.springer.com]

- 8. The new pLAI (lux regulon based auto-inducible) expression system for... [microbialcellfactories.biomedcentral.com]

- 9. Quantifying the optimal strategy of population control ... [nature.com]

Comprehensive Technical Guide: Acyl-Homoserine Lactone Autoinducers in Bacterial Quorum Sensing

Introduction to Acyl-Homoserine Lactone (AHL) Autoinducers

Acyl-homoserine lactones (AHLs) represent a class of signaling molecules that serve as the foundation for bacterial communication systems in numerous Gram-negative species. These autoinducer molecules function as the chemical vocabulary of quorum sensing (QS), enabling bacteria to collectively regulate gene expression based on population density. The discovery of AHLs emerged from pioneering work on the bioluminescent marine bacterium Vibrio fischeri, which produces N-3-(oxo-hexanoyl)-homoserine lactone as the natural inducer of its luciferase operon [1] [2]. Since this initial discovery, over 50 Gram-negative bacterial species have been identified that utilize AHL-mediated communication, including numerous clinically relevant pathogens such as Pseudomonas aeruginosa, Yersinia enterocolitica, and Escherichia coli [3] [1].

The fundamental role of AHLs in bacterial survival strategies cannot be overstated. These signaling molecules regulate a diverse array of physiological processes essential for bacterial adaptation and pathogenesis, including virulence factor expression, biofilm formation, antibiotic resistance, sporulation, and metabolic coordination [4] [2]. Through AHL-mediated quorum sensing, bacterial populations can synchronously activate defensive mechanisms, deploy offensive virulence factors, and establish complex community structures such as biofilms – all behaviors that would provide minimal benefit if performed by individual cells in isolation [4]. This sophisticated communication system represents a therapeutic target of significant interest, as disrupting AHL signaling could potentially attenuate bacterial pathogenicity without exerting direct selective pressure for resistance development [2].

Chemical Structure and Diversity of AHLs

Fundamental Molecular Architecture

The core structure of all AHL molecules consists of a homoserine lactone ring connected via an amide bond to an acyl side chain of varying length. The homoserine lactone moiety provides hydrophilic characteristics to the molecule, while the acyl chain contributes hydrophobic properties, creating an amphipathic molecule capable of traversing bacterial membranes through both diffusion and active transport mechanisms [1]. The L-isomeric form of the homoserine lactone ring is conserved across all naturally occurring AHLs, while structural diversity arises from modifications to the acyl chain component [2].

AHLs are synthesized intracellularly from the precursor molecules S-adenosylmethionine (SAM) and acyl-acyl carrier protein (acyl-ACP) through the catalytic activity of AHL synthase enzymes (typically LuxI homologs) [1] [5]. The reaction mechanism involves the formation of an amide bond between the amino group of SAM and the carbonyl carbon of the acyl-ACP, followed by lactonization to form the characteristic ring structure. This biosynthetic pathway yields a diverse array of AHL structures that enable species-specific communication while allowing for some degree of cross-talk between different bacterial species [5].

Structural Classification and Variability

Table 1: Structural Classification of AHL Autoinducers

| Acyl Chain Length | C3 Substitution | Representative AHL | Producing Organisms |

|---|---|---|---|

| Short-chain (C4-C6) | Unsubstituted | C4-HSL (Butanoyl-HSL) | Pseudomonas aeruginosa (rhl system) |

| 3-Oxo | 3-Oxo-C6-HSL | Vibrio fischeri, Yersinia enterocolitica | |

| 3-Hydroxy | 3-Hydroxy-C4-HSL | Agrobacterium tumefaciens | |

| Medium-chain (C8-C12) | Unsubstituted | C8-HSL (Octanoyl-HSL) | Vibrio harveyi |

| 3-Oxo | 3-Oxo-C12-HSL | Pseudomonas aeruginosa (las system) | |

| 3-Hydroxy | 3-Hydroxy-C8-HSL | Rhodopseudomonas palustris | |

| Long-chain (C14-C18) | Unsubstituted | C14-HSL (Tetradecanoyl-HSL) | Sinorhizobium meliloti |

| 3-Oxo | 3-Oxo-C14-HSL | Rhizobium leguminosarum | |

| 3-Hydroxy | 3-Hydroxy-C14-HSL | Paracoccus denitrificans |

The structural diversity of AHLs primarily stems from variations in their acyl side chains, which can differ in length (typically 4 to 18 carbon atoms), saturation level, and substitution pattern at the third carbon position (most commonly unsubstituted, oxo-, or hydroxy- groups) [1] [5]. These structural modifications profoundly influence the physicochemical properties of AHLs, including their diffusion characteristics, stability, and receptor binding affinity. Short-chain AHLs (C4-C8) demonstrate relatively high water solubility and can diffuse freely across bacterial membranes, while long-chain AHLs (C12-C18) exhibit greater hydrophobicity and often require active transport mechanisms for effective intercellular communication [1].

The biosynthetic specificity of AHL synthase enzymes determines which AHL species a bacterium produces. Some species possess only a single synthase and consequently produce predominantly one AHL type, while others encode multiple synthases and consequently generate a repertoire of AHL signals [5]. For example, Pseudomonas aeruginosa produces both 3-oxo-C12-HSL (via LasI) and C4-HSL (via RhlI), creating a multi-layered quorum sensing network that sequentially activates different genetic programs at distinct population densities [2].

AHL-Mediated Quorum Sensing Mechanisms

Core Signaling Pathway

The fundamental mechanism of AHL-mediated quorum sensing follows a conserved paradigm across Gram-negative bacteria, centered on the interaction between diffusible AHL signals and their cognate LuxR-type receptor proteins [1] [2]. At low population densities, AHLs are synthesized at basal levels by AHL synthases (LuxI homologs) and diffuse out of cells, resulting in sub-threshold intracellular concentrations. As the bacterial population grows, the extracellular AHL concentration increases proportionally, eventually reaching a critical threshold that triggers a coordinated population response [1].

Graphviz source code for AHL signaling pathway:

Visual representation of the core AHL quorum sensing mechanism in Gram-negative bacteria, showing the transition from low to high population density signaling.

When the intracellular AHL concentration reaches a critical threshold, the signaling molecules bind to their cognate cytosolic LuxR-type receptors, forming active transcription factor complexes [1]. These AHL-receptor complexes recognize and bind to specific DNA sequences known as lux-box-type elements located in the promoter regions of target genes, thereby modulating their transcription [1]. Critically, this regulatory cascade typically includes positive feedback loops wherein the AHL-receptor complexes activate expression of the AHL synthase genes, leading to accelerated AHL production and rapid transition to the quorum-activated state [2].

Regulatory Complexity and Network Architecture

Bacterial quorum sensing systems frequently exhibit multi-layered regulatory architectures that integrate multiple AHL signals to enable sophisticated population-level decision making. Pseudomonas aeruginosa exemplifies this complexity with its two interconnected AHL systems: the las system (LasI/LasR with 3-oxo-C12-HSL) and the rhl system (RhlI/RhlR with C4-HSL) [2]. These systems operate in a hierarchical manner, with the las system activating both its own target genes and components of the rhl system, creating a temporally structured gene expression program that unfolds as population density increases [2].

The regulatory scope of AHL-mediated quorum sensing is extensive, potentially controlling up to 15% of the open reading frames in a bacterial genome [2]. This global regulation enables coordinated expression of diverse physiological processes including virulence factor secretion, biofilm matrix production, metabolic adaptation, antibiotic synthesis, and stress response mechanisms [4] [2]. The integration of AHL signaling with other regulatory networks allows bacteria to dynamically adjust their genetic expression profile in response to both population density and environmental conditions, optimizing fitness across diverse ecological contexts [4].

Biological Functions and Ecological Roles

Virulence and Pathogenesis

AHL-mediated quorum sensing plays a critical role in the pathogenesis of numerous infectious bacteria by coordinating the temporal expression of virulence factors to maximize invasion success while avoiding premature detection by host immune systems [2]. For opportunistic pathogens like Pseudomonas aeruginosa, AHL signaling controls the production of extracellular proteases, elastases, toxins, and other virulence determinants that facilitate tissue invasion and immune evasion [2]. The strategic advantage of this regulatory approach is evident: individual bacteria at low population densities avoid investing energy in virulence factor production that would be insufficient to overcome host defenses, while a coordinated assault by a high-density population has a significantly greater probability of establishing a successful infection [2].

The clinical relevance of AHL signaling extends beyond traditional Gram-negative pathogens. Even bacteria like Escherichia coli that do not synthesize AHLs themselves may encode LuxR homologs (such as SdiA) that potentially allow them to "eavesdrop" on the AHL signals produced by other species in polymicrobial infections [2]. This interspecies communication capability enables pathogens to sense their microbial context and potentially coordinate their virulence expression with other members of the microbial community, representing a sophisticated form of cross-species cooperation in infection pathogenesis [2].

Biofilm Development and Community Behavior

Biofilm formation represents a fundamental survival strategy for bacterial populations, and AHL signaling plays a central regulatory role in this process across numerous species [4] [2]. Biofilms are structured microbial communities encased in an extracellular polymeric matrix that provide enhanced resistance to antibiotics, host immune responses, and environmental stresses [4]. The transition from planktonic growth to biofilm lifestyle involves complex developmental pathways that are precisely coordinated through AHL-mediated communication [4].

In Pseudomonas aeruginosa, AHL signaling controls multiple aspects of biofilm development, including initial surface attachment, microcolony formation, matrix production, and structured maturation [2]. The las and rhl systems regulate the production of extracellular polysaccharides, rhamnolipids, and DNA release that constitute key components of the biofilm matrix [2]. This regulated developmental program culminates in the formation of sophisticated community structures with functional heterogeneity among subpopulations – a form of division of labor that enhances the overall resilience of the bacterial community [4].

Metabolic Regulation and Physiological Adaptation

Table 2: AHL-Regulated Biological Processes in Selected Bacteria

| Bacterial Species | AHL Signal(s) | Regulated Processes | Functional Category |

|---|---|---|---|

| Pseudomonas aeruginosa | 3-oxo-C12-HSL, C4-HSL | Virulence factor production, biofilm formation, secondary metabolism | Pathogenesis, Community Behavior |

| Vibrio fischeri | 3-oxo-C6-HSL | Bioluminescence, colonization factors | Symbiosis |

| Yersinia enterocolitica | C6-HSL, 3-oxo-C6-HSL | Motility (25°C), virulence factor expression | Virulence, Environmental Adaptation |

| Myxococcus xanthus | Multiple AHLs | Fruiting body formation, sporulation | Development, Survival |

| Rhizobium spp. | Various long-chain AHLs | Nitrogen fixation, nodulation | Symbiosis |

| Nitrosomonas europaea | C6-C14 HSL | Ammonia oxidation, nitrification | Biogeochemical Cycling |

Recent research has illuminated the extensive role of AHL signaling in regulating bacterial metabolism at multiple levels. The 2022 review "AHL-mediated quorum sensing to regulate bacterial substance and energy metabolism" comprehensively describes how AHL-QS influences central metabolic pathways, including glycolysis (EMP pathway), pentose phosphate pathway (HMP), and the tricarboxylic acid cycle (TCA) [6]. Key metabolic enzymes such as phosphofructokinase (PFK) are directly regulated by AHL signaling, creating a direct mechanistic link between quorum sensing and core energy metabolism [6].

This metabolic regulation enables bacterial populations to optimize their physiological state according to population density, coordinating metabolic processes with other quorum-controlled behaviors. For instance, AHL signaling can trigger shifts between planktonic and sessile lifestyles, with associated metabolic reprogramming to support biofilm matrix production in high-density communities [4] [6]. Additionally, AHL regulation of extracellular polymer substance (EPS) production and secondary metabolism allows bacterial communities to collectively exploit environmental resources while withstanding nutrient limitation and other stresses [6].

Detection and Analytical Methods

Comparative Methodologies for AHL Analysis

Table 3: Analytical Methods for AHL Detection and Quantification

| Method | Detection Principle | Sensitivity | Throughput | Key Applications | Limitations |

|---|---|---|---|---|---|

| Bacterial Biosensors | AHL-induced reporter gene expression | ~1 cell after 15.3h [3] | Medium | Rapid screening, bioactivity assessment | Semi-quantitative, specificity limitations |

| Liquid Chromatography-Mass Spectrometry (LC/MS/MS) | Mass-to-charge ratio separation and detection | Low nM range [5] | Low to medium | Comprehensive AHL profiling, absolute quantification | Requires specialized equipment, complex sample prep |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation with UV detection | ~1 μg/mL [7] | Medium | Targeted quantification, method robustness | Limited to purified extracts, lower sensitivity |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based antigen detection | Variable | High | High-throughput screening, clinical samples | Limited antibody availability, cross-reactivity issues |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatilization and mass analysis | Comparable to LC/MS | Low | Structural confirmation, known AHL identification | Requires derivatization, limited to volatile AHLs |

The accurate detection and quantification of AHLs presents significant analytical challenges due to their structural diversity, relatively low concentrations in biological samples, and presence in complex matrices. The selection of an appropriate analytical method depends on the specific research questions, required sensitivity and specificity, available instrumentation, and the nature of the sample matrix [5] [7]. Each methodological approach offers distinct advantages and limitations that must be carefully considered in experimental design.

Bacterial biosensors represent a biologically relevant detection strategy that utilizes engineered reporter strains capable of producing a measurable output (typically bioluminescence or fluorescence) in response to AHL exposure [3]. These systems provide functional information about AHL bioactivity rather than mere presence, and can achieve remarkable sensitivity – in the case of Yersinia enterocolitica detection, one initial cell can be identified after 15.3 hours of co-cultivation with an appropriate biosensor [3]. However, biosensors may exhibit limited specificity due to cross-reactivity with structurally similar AHLs, and provide only semi-quantitative data without careful calibration [3].

Detailed LC/MS/MS Protocol for Comprehensive AHL Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) represents the gold standard for comprehensive AHL analysis, offering high sensitivity, structural specificity, and the ability to simultaneously quantify multiple AHL species in complex samples [5]. The following protocol outlines the key steps for reliable AHL profiling using this approach:

Sample Preparation and AHL Extraction

- Grow bacterial cultures under investigated conditions to desired growth phase

- Add internal standards (typically deuterium-labeled AHLs) to enable quantification

- Extract AHLs using organic solvents (methanol, ethyl acetate, or dichloromethane)

- Concentrate extracts under nitrogen stream or vacuum centrifugation

- Purify using solid-phase extraction (normal-phase silica cartridges) [5]

Liquid Chromatography Separation

Mass Spectrometry Analysis

- Ionization: Electrospray ionization (ESI) in positive mode

- Detection: Multiple reaction monitoring (MRM) for specific AHL transitions

- Key fragmentation: Monitor parent ion → m/z 102 fragment (homoserine lactone ring)

- Instrument Parameters: Optimized for each AHL species using authentic standards [5]

Data Analysis and Quantification

- Identify AHLs based on retention time matching with authentic standards

- Quantify using internal standard method with calibration curves

- Report relative amounts when authentic standards are unavailable [5]

This LC/MS/MS approach enables researchers to comprehensively characterize the AHL profile of bacterial systems under various conditions, identify changes in AHL production in mutant strains, and quantitatively track AHL dynamics throughout growth and development [5]. The incorporation of stable isotope-labeled internal standards is particularly critical for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects during ionization [5].

Graphviz source code for AHL analysis workflow:

Experimental workflow for comprehensive AHL analysis showing primary LC/MS/MS pathway and alternative detection methodologies.

Research Applications and Therapeutic Implications

Quorum Quenching Strategies

The centrality of AHL signaling in bacterial pathogenesis has motivated extensive research into quorum quenching approaches – strategies to disrupt or inhibit quorum sensing systems as potential anti-infective therapies [1] [2]. Quorum quenching strategies typically target key components of the AHL signaling pathway through several mechanistic approaches:

AHL Degradation Enzymes: Lactonases hydrolyze the lactone ring of AHLs, while acylases cleave the amide bond linking the acyl chain to the lactone ring [1]. Both enzyme classes effectively inactivate AHL signals and have shown promise in experimental models for reducing bacterial pathogenicity.

Signal Analog Antagonists: Synthetic AHL analogs can competitively bind to LuxR-type receptors without inducing the conformational changes required for activation, thereby blocking native AHL signaling [1].

Antibody-Based Neutralization: Monoclonal antibodies raised against specific AHLs can sequester these signaling molecules in vivo, potentially preventing the attainment of threshold concentrations needed for quorum activation [2].

The therapeutic appeal of quorum quenching lies in its potential to attenuate virulence without exerting direct bactericidal pressure, which may reduce the selective advantage for resistance development compared to conventional antibiotics [2]. However, the translational application of these strategies faces challenges including delivery efficiency, enzymatic stability, and potential off-target effects that require further investigation.

Interspecies and Cross-Kingdom Signaling

AHL-mediated communication extends beyond intraspecies signaling to include sophisticated interspecies interactions and even cross-kingdom communication with eukaryotic hosts [1] [7]. Many bacterial species coexist in polymicrobial communities where they produce and detect multiple AHL signals, creating complex communication networks that influence community composition and collective behaviors [2]. Some species, including Escherichia coli, encode LuxR homologs that lack cognate LuxI synthases, suggesting these "orphan" receptors may function as eavesdroppers on the AHL signals produced by other species in mixed communities [2].

Remarkably, AHL signals can also influence eukaryotic cell physiology, particularly in plants where they modulate defense responses, root architecture, and hormone signaling [1] [7]. Recent research has demonstrated that bacterial AHLs can significantly increase cyclic AMP (cAMP) levels in Arabidopsis thaliana leaves and roots, suggesting that this eukaryotic second messenger may participate in transducing AHL signals within plant tissues [7]. The methodological optimization for detecting plant cAMP using HPLC with a mobile phase of methanol-water (0.1% trifluoroacetic acid) at a detection wavelength of 259 nm has enabled precise quantification of these cross-kingdom signaling effects [7].

This cross-kingdom signaling has significant implications for host-microbe interactions in both pathogenic and symbiotic contexts. Bacterial pathogens may exploit AHL sensing to detect host stress states through changes in hormone profiles, while beneficial plant-growth-promoting bacteria may use AHL signaling to enhance host fitness [1] [7]. Understanding these sophisticated communication networks opens new possibilities for manipulating host-microbe relationships for therapeutic and agricultural applications.

Conclusion

References

- 1. N- Acyl - Wikipedia homoserine lactone [en.wikipedia.org]

- 2. Bench-to-bedside review: Quorum sensing and the role of cell -to- cell ... [ccforum.biomedcentral.com]

- 3. Bacterial Lighthouses—Real-Time Detection of Yersinia ... [pmc.ncbi.nlm.nih.gov]

- 4. enables population level survival... Bacterial cell differentiation [pmc.ncbi.nlm.nih.gov]

- 5. Defining the structure and function of acyl - homoserine ... lactone [pmc.ncbi.nlm.nih.gov]

- 6. AHL-mediated quorum sensing to regulate bacterial ... [sciencedirect.com]

- 7. The Effect of Bacterial AHL on the Cyclic Adenosine ... [mdpi.com]

Bacterial Quorum Sensing with AHL Signals: A Technical Guide for Researchers and Drug Development

Introduction to Quorum Sensing and AHL Signals

Quorum Sensing (QS) is a sophisticated cell-to-cell communication mechanism that enables bacteria to collectively regulate gene expression in response to population density. This process relies on the production, detection, and response to diffusible chemical signaling molecules called autoinducers. For Gram-negative bacteria, the most extensively studied class of autoinducers is the N-Acyl Homoserine Lactones (AHLs). First identified in marine Vibrio fischeri, AHL-based QS systems have since been discovered in numerous bacterial species, where they coordinate diverse physiological processes including virulence factor production, biofilm formation, bioluminescence, symbiosis, and antibiotic synthesis [1] [2].

The fundamental principle of AHL-mediated QS is that individual bacteria constitutively secrete AHL signals at a low level. As the bacterial population grows, the extracellular concentration of these AHLs accumulates proportionally. Once a critical threshold concentration is reached—the "quorum"—the AHLs bind to specific cytoplasmic receptor proteins, triggering a signal transduction cascade that alters the expression of target genes. This regulatory circuit often includes a positive feedback loop that amplifies AHL production, leading to a rapid, population-wide behavioral shift [1] [3]. From a therapeutic perspective, disrupting QS—a strategy known as quorum quenching (QQ)—presents a promising alternative to conventional antibiotics for combating bacterial infections, as it attenuates pathogenicity without exerting lethal selective pressure [4] [3].

Molecular Mechanisms of AHL Signaling

Core Genetic Components and Signaling Circuitry

The prototypical AHL-QS system consists of two core components: a LuxI-type synthase and a LuxR-type transcriptional regulator.

- LuxI-type Synthases: These enzymes catalyze the synthesis of AHL molecules using two primary substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP) derived from fatty acid biosynthesis, which provides the variable acyl side chain [5].

- LuxR-type Regulators: These proteins function as the receptors for AHL signals. They typically contain an N-terminal AHL-binding domain and a C-terminal DNA-binding helix-turn-helix domain. In the absence of a cognate AHL, LuxR-type proteins are often unstable and degraded. Upon AHL binding, the protein undergoes a conformational change, enabling it to dimerize and bind to specific promoter sequences ("lux-boxes") in the bacterial genome, thereby activating or repressing the transcription of target genes [5] [6].

The following diagram illustrates the canonical AHL-mediated quorum sensing circuit in a Gram-negative bacterium.

Canonical AHL Quorum Sensing Pathway

Diversity and Complexity of AHL Systems

Bacterial species exhibit significant variation in their QS architectures. Some possess a single LuxI-LuxR pair, while others, like Pseudomonas aeruginosa, have multiple, interconnected QS systems (e.g., las, rhl, pqs, iqs) that form a complex hierarchical network regulating hundreds of genes [5] [3]. Furthermore, many bacteria encode "LuxR solos"—orphan LuxR-type regulators not paired with a cognate LuxI synthase. These can respond to AHLs produced by other bacterial species (interspecies communication) or to non-AHL signals from the host or environment, facilitating interkingdom communication [5].

AHL molecules themselves are highly diverse, differing in:

- Acyl chain length (typically C4 to C18 carbon atoms).

- Substitution at the third carbon (unsubstituted, 3-oxo, or 3-hydroxy).

- Presence of saturation in the acyl chain [7] [5].

This structural diversity ensures a degree of signaling specificity between different bacterial species. Sinorhizobium meliloti, for instance, produces a range of long-chain AHLs including 3-oxo-C14-HSL, C16:1-HSL, and 3-oxo-C16:1-HSL, with the latter being the most abundant in laboratory cultures [5].

Table 1: Common AHL Signaling Molecules and Their Bacterial Sources

| AHL Molecule | Abbreviation | Producing Bacterium | Key Regulated Functions |

|---|---|---|---|

| N-(3-oxohexanoyl)-HSL | 3-oxo-C6-HSL | Vibrio fischeri | Bioluminescence [3] |

| N-(3-oxododecanoyl)-HSL | 3-oxo-C12-HSL | Pseudomonas aeruginosa | Virulence factors, biofilm [3] |

| N-butyryl-HSL | C4-HSL | Pseudomonas aeruginosa | Virulence factors, swarming [3] |

| N-(3-oxooctanoyl)-HSL | 3-oxo-C8-HSL | Agrobacterium tumefaciens | Conjugal plasmid transfer |

| Diverse long-chain AHLs | C12-C18-HSLs | Sinorhizobium meliloti | Exopolysaccharide production, symbiosis [5] |

Quantitative Analysis of AHLs: Experimental Protocols

Accurate identification and quantification of AHLs are crucial for understanding QS dynamics. While bioassays using reporter strains (e.g., Agrobacterium tumefaciens NTL4) provide a qualitative measure, mass spectrometry (MS) offers a more sensitive, specific, and unbiased quantitative approach [7].

Extraction and Purification of AHLs from Bacterial Cultures

Materials:

- Culture Media: Appropriate for the bacterial strain under investigation.

- Resin: Amberlite XAD-16 non-ionic polymeric resin.

- Solvents: Methanol (HPLC grade), ethyl acetate (HPLC grade), isooctane:diethyl ether (1:1 mix). Use only glassware for organic solvents [7].

Protocol:

- In-Culture Extraction: Grow the bacterial culture to the desired density. Add Amberlite XAD-16 resin directly to the culture medium at 2 g/L to adsorb AHLs and other hydrophobic compounds [7].

- AHL Elution from Resin: Separate the resin from the culture medium by filtration. Wash the resin with distilled water to remove salts and medium components. Transfer the resin to a glass container and elute the AHLs by adding a sufficient volume of methanol (e.g., 50-100 mL per gram of resin) with gentle agitation for 1-2 hours. Filter the methanol extract through a 0.2 µm syringe filter [7].

- Solid-Phase Extraction (SPE) Purification:

- Concentrate the methanol eluate by rotary evaporation or under a gentle stream of nitrogen gas.

- Pre-condition a normal-phase silica SPE cartridge (e.g., Waters Sep-Pak plus Silica) with the isooctane:diethyl ether mixture.

- Re-dissolve the concentrated AHL extract in the isooctane:diethyl ether mixture and load it onto the SPE cartridge.

- Elute the purified AHLs using ethyl acetate.

- Collect the ethyl acetate fraction and evaporate to dryness. Re-constitute the final purified AHL sample in a small volume of methanol or LC/MS-compatible solvent for analysis [7].

Synthesis of AHL Standards

Many AHLs, particularly deuterium-labeled internal standards for mass spectrometry, are not commercially available and require chemical synthesis.

Materials:

- Carbodiimide Resin: N-cyclohexylcarbodiimide-N'-propyloxymethyl polystyrene (PS-Carbodiimide).

- Homoserine Lactone: α-amino-γ-butyrolactone hydrobromide (HSL-HBr).

- Fatty Acids: Unsubstituted, 3-hydroxy, or deuterium-labeled (e.g., D3-hexanoic acid) fatty acids, depending on the desired AHL.

- Solvents: Methylene chloride (CH₂Cl₂), N,N-dimethylformamide (DMF), triethylamine (TEA) [7].

Protocol (for synthesis of unsubstituted AHLs):

- Dissolve HSL-HBr (e.g., 4.2 mg, 23 µmol) in 200 µL of CH₂Cl₂ containing 10% DMF and a stoichiometric amount of TEA (e.g., 4.6 µL) as a base. Vortex until fully dissolved.

- In a separate glass vial, add the desired fatty acid (e.g., 25 mg) to 400 µL of CH₂Cl₂ with 10% DMF. Add PS-Carbodiimide resin (40 mg) and stir for 5 minutes to activate the carboxylic acid.

- Combine the HSL-HBr solution with the activated fatty acid reaction mixture. Stir the combined reaction at room temperature for 30 hours.

- Terminate the reaction by diluting it with 6 mL of isooctane:ethyl ether (1:1). This mixture can be passed directly through a pre-activated silica SPE cartridge for purification, as described in Section 3.1 [7].

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Analysis

Equipment and Reagents:

- HPLC System: e.g., Shimadzu system with a C18 reversed-phase column (e.g., Phenomenex Columbus, 1.0 × 150 mm, 5µm).

- Mass Spectrometer: Triple-quadrupole instrument (e.g., Applied Biosystems Q-Trap) capable of electrospray ionization (ESI) and multiple reaction monitoring (MRM).

- Mobile Phases: Solvent A: 8.3 mM acetic acid, buffered to pH 5.7 with ammonium hydroxide; Solvent B: Methanol [7].

Protocol:

- Chromatography: Inject the purified AHL sample onto the LC column. Use a gradient elution from low to high methanol content (e.g., 50% to 95% Solvent B) at a low flow rate (e.g., 0.050 mL/min) to separate different AHL species based on hydrophobicity.

- Mass Spectrometric Detection:

- Operate the mass spectrometer in positive ESI mode.

- For each AHL of interest, establish MRM transitions. AHLs typically fragment by losing the homoserine lactone moiety (85 Da) or the ketene (R-C=O) from the acyl chain.

- Example: The AHL precursor ion [M+H]⁺ can be fragmented, and the dominant product ion corresponding to the homoserine lactone ring (m/z 102) or an acyl chain-specific fragment can be monitored [7].

- Quantification:

- Generate a standard curve using commercially available or synthetically produced AHL standards of known concentration.

- Include a stable-isotope labeled AHL (e.g., D₃-C6-HSL) as an internal standard to correct for matrix effects and instrument variability.

- Integrate the peak areas for each AHL and its corresponding internal standard. Use the standard curve to determine the absolute or relative concentration of each AHL species in the sample [7].

Table 2: Key Techniques for AHL Detection and Their Characteristics

| Technique | Principle | Sensitivity | Specificity | Primary Application |

|---|---|---|---|---|

| Biosensor Assays | Reporter strain produces detectable signal (e.g., color, luminescence) in response to AHLs [2]. | Moderate | Low to Moderate | Rapid, qualitative screening of AHL production. |

| Thin-Layer Chromatography (TLC) | Separates AHLs on a plate, detected by overlaying with a biosensor [2]. | Moderate | Moderate | Profiling multiple AHLs in a single sample. |

| Liquid Chromatography-\nTandem Mass Spectrometry (LC/MS/MS) | Physical separation followed by highly specific mass-based detection and fragmentation [7]. | High (pico-femtomole) | High | Definitive identification and absolute quantification of AHLs. |

Applications and Therapeutic Targeting of AHL Signaling

AHLs in Bacterial Pathogenesis and Symbiosis

AHL-mediated QS is a master regulator of traits critical for bacterial success in host environments. In pathogens like Pseudomonas aeruginosa, it controls the expression of elastase, alkaline protease, exotoxin A, and biofilm formation, which are central to its virulence in cystic fibrosis lungs [6] [3]. Biofilms, in particular, are inherently resistant to antibiotics, making QS-controlled biofilm formation a significant therapeutic challenge [3]. Conversely, in symbiotic relationships, such as between Sinorhizobium meliloti and its legume host, AHLs regulate the production of exopolysaccharides (succinoglycan and galactoglucan) essential for successful root nodule formation and nitrogen fixation [5].

Quorum Quenching (QQ) Strategies

The disruption of QS, or quorum quenching, is a promising anti-virulence strategy. QQ agents can be broadly categorized as follows:

- Quorum Quenching Enzymes: These enzymes degrade or modify AHL signals.

- AHL Lactonases (e.g., AiiA): Hydrolyze the ester bond in the homoserine lactone ring, opening the ring and inactivating the signal [6] [2].

- AHL Acylases (e.g., AiiD): Hydrolyze the amide bond between the fatty acyl side chain and the lactone head group, releasing a fatty acid and homoserine lactone [6].

- Quorum Sensing Inhibitors (QSIs): These are small molecules, often derived from natural products, that competitively antagonize the LuxR-type receptor or inhibit the LuxI-type synthase, thereby blocking the QS circuit [4] [3].

The following diagram illustrates the mechanisms of action for major quorum quenching strategies.

Major Quorum Quenching Mechanisms

Current Challenges and Future Directions

Despite its promise, translating QQ strategies into clinical and industrial applications faces several hurdles:

- Delivery and Bioavailability: Efficiently delivering QQ enzymes or inhibitors to the site of infection and ensuring their stability in vivo remains a challenge. Nanoparticle-based delivery systems are under investigation to address this [4] [1].

- Bacterial Adaptability and Regulatory Complexity: Bacteria with multiple, redundant QS systems may bypass the inhibition of a single pathway. A comprehensive understanding of the QS network in the target pathogen is essential [1] [3].

- Synergistic Therapies: A promising approach is combining QSIs with conventional antibiotics. QQ agents can suppress virulence and biofilm formation, potentially rendering the bacteria more susceptible to traditional antibiotics, thereby enhancing treatment efficacy and reducing resistance development [4] [3].

Research continues to explore novel QQ agents from diverse sources, including plants, fungi, and marine organisms, and to engineer synthetic biology approaches for precise QS interference [4] [1] [8].

Conclusion

References

- 1. Microbial quorum sensing: Mechanisms, applications, and ... [sciencedirect.com]

- 2. Detection of quorum - sensing -related molecules in Vibrio scophthalmi [bmcmicrobiol.biomedcentral.com]

- 3. Frontiers | Regulatory Mechanisms and Promising Applications of... [frontiersin.org]

- 4. (PDF) Natural product-based inhibitors of quorum sensing: A novel... [academia.edu]

- 5. Mediated by N-Acyl Homoserine Lactone Quorum Sensing... Regulation [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Deciphering Physiological Functions of AHL ... Quorum [frontiersin.org]